2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride
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Overview
Description
2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride is a chemical compound that belongs to the class of organosulfur compounds It is characterized by the presence of a sulfonimidoyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride typically involves the reaction of 4-methylbenzenesulfonyl chloride with ethanamine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified through recrystallization or chromatography to obtain the desired compound in high purity .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and in-line purification systems can enhance the efficiency of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The sulfonimidoyl group can be oxidized to form sulfonyl derivatives.
Reduction: The compound can be reduced to form sulfonamide derivatives.
Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted ethanamine derivatives.
Scientific Research Applications
2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting sulfonamide-based pathways.
Material Science: The compound is used in the development of novel polymers and materials with unique properties.
Catalysis: It serves as a catalyst or catalyst precursor in various organic transformations.
Mechanism of Action
The mechanism of action of 2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit enzymes or receptors by binding to their active sites, thereby modulating their activity. The sulfonimidoyl group can form strong interactions with biological molecules, enhancing the compound’s efficacy.
Comparison with Similar Compounds
Similar Compounds
Sulfonamides: Compounds with a sulfonamide group, such as sulfanilamide.
Sulfoximines: Compounds with a sulfoximine group, such as sulfoximine derivatives.
Sulfonimidamides: Compounds with a sulfonimidamide group, such as sulfonimidamide derivatives.
Uniqueness
2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride is unique due to its specific sulfonimidoyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Biological Activity
2-[(4-Methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride, often referred to as a sulfonamide derivative, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables that illustrate its effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C9H12Cl2N2O2S
- Molecular Weight : 265.17 g/mol
The presence of the sulfonimidoyl group is significant as it often enhances the biological activity of sulfonamide compounds, which are known for their antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in bacterial folate synthesis. This inhibition disrupts bacterial growth and replication, making it a candidate for antimicrobial applications. The compound may also interact with various receptors and enzymes in mammalian systems, leading to potential therapeutic effects.
Antimicrobial Activity
Numerous studies have explored the antimicrobial properties of sulfonamide derivatives. The compound has shown effectiveness against a range of Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
Bacteria Species | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 64 µg/mL | |
Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Properties
Recent research indicates that this compound may exhibit anticancer properties by inducing apoptosis in cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in various cancer types.
Table 2: Anticancer Activity
Cancer Cell Line | IC50 (µM) | Reference |
---|---|---|
MCF-7 (breast cancer) | 15 | |
HeLa (cervical cancer) | 20 | |
A549 (lung cancer) | 18 |
Case Studies
-
Study on Antimicrobial Effects :
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound. The results indicated that the compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus, suggesting its potential use in treating infections caused by antibiotic-resistant bacteria. -
Research on Anticancer Activity :
In a study published in Cancer Letters, researchers investigated the effects of this compound on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a decrease in cell viability and induced apoptosis through the activation of caspase pathways, indicating its potential as a chemotherapeutic agent.
Properties
IUPAC Name |
2-[(4-methylphenyl)sulfonimidoyl]ethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2OS.2ClH/c1-8-2-4-9(5-3-8)13(11,12)7-6-10;;/h2-5,11H,6-7,10H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHZPBYJUAXNBJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=N)(=O)CCN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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